molecular formula C19H23ClN4O B2448359 1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034323-67-4

1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2448359
CAS No.: 2034323-67-4
M. Wt: 358.87
InChI Key: JQZJGLZZQBWPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a small molecule compound of significant interest in oncology research, particularly in the pursuit of modulating challenging oncogenic targets. Its core structure incorporates a urea scaffold flanked by a 4-chlorobenzyl group and a piperidine subunit, a pharmacophore pattern recognized for its potential in anticancer agent development . Recent patent literature identifies compounds of this structural class as potent modulators, specifically inhibitors, of the MYC family of proto-oncogenes (including C-MYC, N-MYC, and L-MYC) . The MYC transcription factors are pivotal regulators of cell proliferation and apoptosis, and their dysregulation is a fundamental driver in a wide array of cancers, making them highly sought-after therapeutic targets . By potentially reducing the expression and/or activity of MYC, this compound serves as a critical research tool for investigating novel pathways to induce tumor regression, decrease cancer cell viability, and inhibit metastasis in MYC-driven cancers . Furthermore, the structural motif of an N-aryl-N'-benzylurea with a piperidinyl group has been demonstrated in related compounds to confer excellent antiproliferative activity against diverse cancer cell lines, including breast (MCF-7), prostate (PC-3), colon (HCT116), and lung (A549) cancers, while showing minimal cytotoxicity toward normal cell lines . This profile makes it a valuable compound for researchers exploring multi-targeted kinase inhibition and for probing the mechanisms of cell cycle arrest, such as in the G2/M phase .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O/c20-17-3-1-15(2-4-17)13-22-19(25)23-14-16-7-11-24(12-8-16)18-5-9-21-10-6-18/h1-6,9-10,16H,7-8,11-14H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZJGLZZQBWPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzylamine with an isocyanate derivative to form a urea intermediate.

    Coupling Reaction: The intermediate is then coupled with 1-(pyridin-4-yl)piperidine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Scientific Research Applications of 1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

This compound is a synthetic organic compound featuring a urea linkage connecting a 4-chlorobenzyl group and a pyridin-4-yl piperidine moiety. This compound has attracted interest in pharmacological research because of its potential biological activities, especially in medicinal chemistry and drug development.

Overview

  • Molecular Formula : C19H23ClN4O
  • Molecular Weight : 358.9 g/mol
  • CAS Number : 2034323-67-4

Preparation Methods

The synthesis of this compound typically involves a few steps:

  • Formation of the Intermediate : Reacting 4-chlorobenzylamine with an isocyanate derivative to create a urea intermediate.
  • Coupling Reaction : Coupling the intermediate with 1-(pyridin-4-yl)piperidine in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final product.

Industrial production may optimize the synthetic route to enhance yield and purity, potentially using automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).

The biological activity of this compound is mainly attributed to its interaction with various molecular targets, such as enzymes and receptors. It is believed that the compound may exhibit inhibitory or activating effects on these targets, leading to significant biochemical responses, though the specific pathways can vary based on the biological context. This compound has been explored for potential therapeutic applications, particularly in treating neurological disorders, and its structural similarity to known pharmacophores suggests it may function as a biochemical probe in drug discovery processes.

Related Compounds and Research

Other related compounds, such as derivatives of piperidine, also exhibit significant biological activities. For instance, (1-(4-Chlorobenzyl)piperidin-4-yl)methanol has shown potential in medicinal chemistry, with research indicating notable antitubercular activity and antiviral properties, particularly against coronaviruses. Similarly, 1-(4-Chlorobenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is of interest in medicinal chemistry for its potential therapeutic applications, acting as an inhibitor in specific signaling pathways related to cancer proliferation and inflammation.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)-3-(pyridin-4-yl)urea: Lacks the piperidine moiety.

    1-(4-Chlorobenzyl)-3-(piperidin-4-yl)urea: Lacks the pyridinyl group.

    1-(4-Chlorobenzyl)-3-(pyridin-4-yl)piperidine: Lacks the urea linkage.

Uniqueness

1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is unique due to its combination of a 4-chlorobenzyl group, a pyridin-4-yl piperidine moiety, and a urea linkage. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Biological Activity

1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound characterized by its unique structure, which combines a urea linkage with a 4-chlorobenzyl group and a pyridin-4-yl piperidine moiety. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

The molecular formula of this compound is C19_{19}H23_{23}ClN4_{4}O, with a molecular weight of 358.9 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC19_{19}H23_{23}ClN4_{4}O
Molecular Weight358.9 g/mol
CAS Number2034323-67-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may exhibit inhibitory or activating effects on these targets, leading to significant biochemical responses. The specific pathways involved can vary based on the biological context.

Therapeutic Potential

This compound has been explored for its potential therapeutic applications, particularly in treating neurological disorders. Its structural similarity to known pharmacophores suggests it may function as a biochemical probe in drug discovery processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related derivatives:

  • Antibacterial Activity : Research indicates that certain piperidine derivatives exhibit notable antibacterial properties. For example, compounds with halogen substitutions showed significant activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that the presence of the chlorobenzyl group may enhance antibacterial efficacy.
  • Cytotoxicity Studies : In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation. For instance, derivatives comparable to our compound showed IC50_{50} values in the low micromolar range against various cancer cell lines, indicating potential anticancer properties .
  • Neuropharmacological Effects : Investigations into the neuropharmacological effects of similar compounds have revealed potential interactions with neurotransmitter systems, which could inform future studies on their use in treating neurological conditions .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
1-(4-Chlorobenzyl)-3-(pyridin-4-yl)ureaLacks piperidine moietyLimited antibacterial activity
1-(4-Chlorobenzyl)-3-(piperidin-4-yl)ureaLacks pyridinyl groupModerate cytotoxicity
1-(4-Chlorobenzyl)-3-(pyridin-4-yl)piperidineLacks urea linkagePotential neuroactive properties

Q & A

Basic: What synthetic routes are recommended for preparing 1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea?

Answer:
The synthesis typically involves multi-step organic reactions:

Step 1: Coupling of the chlorobenzyl moiety with a piperidine intermediate. This may involve nucleophilic substitution or amidation reactions using reagents like triethylamine (TEA) in solvents such as dimethylformamide (DMF) .

Step 2: Functionalization of the piperidine ring with a pyridinyl group via reductive amination or cross-coupling reactions. Catalysts like palladium (for Suzuki-Miyaura coupling) may be employed .

Step 3: Urea bond formation between the chlorobenzyl and piperidine-pyridine intermediates using carbodiimides (e.g., EDC/HOBt) under inert conditions .

Key Considerations:

  • Optimize reaction temperatures (60–100°C) and solvent polarity to enhance yield .
  • Monitor reaction progress via TLC (Rf tracking) and confirm purity with HPLC (>95%) .

Basic: How should researchers characterize the compound’s purity and structural integrity?

Answer:
A combination of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR to confirm substituent connectivity (e.g., chlorobenzyl CH2 at δ 4.2–4.5 ppm; pyridine protons at δ 8.3–8.6 ppm) .
  • Mass Spectrometry (MS):
    • High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected for C21H22ClN4O: 393.15 g/mol) .
  • Infrared Spectroscopy (IR):
    • Urea carbonyl stretch at ~1650–1700 cm⁻¹ .

Validation: Cross-reference data with structurally analogous compounds (e.g., chlorophenyl-urea derivatives) .

Advanced: How to design structure-activity relationship (SAR) studies to enhance receptor selectivity?

Answer:
Methodological Framework:

Computational Modeling:

  • Use docking simulations (AutoDock, Schrödinger) to predict binding affinities toward target receptors (e.g., kinases or GPCRs). Prioritize pyridine and chlorobenzyl interactions .

Structural Modifications:

  • Test analogs with substituent variations (Table 1). For example:

Substituent on BenzylPiperidine ModificationObserved SelectivitySource
4-ChloroPyridin-4-ylHigh kinase inhibition
4-MethoxyMorpholinylBroader activity

Functional Assays:

  • Measure IC50 values in enzyme inhibition assays (e.g., fluorescence-based kinase assays) and compare with control compounds .

Key Insight: Pyridinyl groups enhance π-π stacking with aromatic receptor residues, while chlorobenzyl improves hydrophobic interactions .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:
Stepwise Approach:

Validate Experimental Conditions:

  • Ensure consistent assay parameters (e.g., pH, temperature, cell lines). Discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .

Structural Re-analysis:

  • Confirm compound identity via X-ray crystallography (e.g., piperidine chair conformation impacts binding) .

Cross-Study Comparisons:

  • Compare with structurally similar analogs (e.g., 1-(4-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea) to isolate substituent effects .

Example: Inconsistent cytotoxicity data may stem from variations in cell membrane permeability due to lipophilicity differences (logP calculations recommended) .

Advanced: What strategies optimize pharmacokinetic properties like solubility and metabolic stability?

Answer:
Key Strategies:

Lipophilicity Modulation:

  • Introduce polar groups (e.g., hydroxyl or morpholine) to the piperidine ring to improve aqueous solubility. For example, replacing pyridinyl with morpholinyl reduces logP by ~0.5 units .

Metabolic Stability:

  • Block oxidative metabolism sites (e.g., deuterate labile C-H bonds in the chlorobenzyl group) .

Prodrug Design:

  • Mask the urea group with enzymatically cleavable moieties (e.g., ester prodrugs) to enhance oral bioavailability .

Experimental Validation:

  • Assess solubility via shake-flask method (PBS, pH 7.4) .
  • Conduct microsomal stability assays (human liver microsomes) to quantify metabolic half-life .

Advanced: How to troubleshoot low yields in the final urea coupling step?

Answer:
Root Cause Analysis:

Reagent Compatibility:

  • Ensure anhydrous conditions for carbodiimide-mediated coupling (EDC/HOBt). Moisture degrades carbodiimides, leading to byproducts .

Steric Hindrance:

  • Use bulky bases (e.g., DIPEA) to deprotonate the amine intermediate and improve nucleophilicity .

Alternative Methods:

  • Explore photochemical or microwave-assisted synthesis to accelerate reaction kinetics .

Optimization Example: Switching from DCM to THF increased coupling yields by 20% in analogous urea syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.